REACTION_CXSMILES
|
[CH3:1][CH2:2][CH3:3].[Br:4][Br:5]>>[Br:4][Br:5].[Br:4][CH:2]([CH3:3])[CH3:1].[Br:4][CH2:1][CH2:2][CH3:3]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
270 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was passed into a reactor
|
Type
|
TEMPERATURE
|
Details
|
(glass tube ID 0.38″, heating zone length 4″), which
|
Name
|
|
Type
|
product
|
Smiles
|
BrBr
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88.9% |
Name
|
|
Type
|
product
|
Smiles
|
BrCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 11.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH3:3].[Br:4][Br:5]>>[Br:4][Br:5].[Br:4][CH:2]([CH3:3])[CH3:1].[Br:4][CH2:1][CH2:2][CH3:3]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
270 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was passed into a reactor
|
Type
|
TEMPERATURE
|
Details
|
(glass tube ID 0.38″, heating zone length 4″), which
|
Name
|
|
Type
|
product
|
Smiles
|
BrBr
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88.9% |
Name
|
|
Type
|
product
|
Smiles
|
BrCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 11.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |